4-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile
Description
4-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine core. The structure includes:
- A 1,1-dioxido group at the sulfur atom, enhancing electrophilicity and stability.
- A 3-oxo substituent, contributing to hydrogen-bonding interactions.
- An o-tolyl group (2-methylphenyl) at position 2, introducing steric and electronic effects.
- A benzonitrile moiety linked via a methylene group at position 4, providing strong electron-withdrawing character.
This compound’s synthesis likely involves nucleophilic substitution or cyclocondensation reactions, as seen in structurally related benzothiadiazine derivatives .
Properties
IUPAC Name |
4-[[2-(2-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c1-16-6-2-3-7-19(16)25-22(26)24(15-18-12-10-17(14-23)11-13-18)20-8-4-5-9-21(20)29(25,27)28/h2-13H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHWBIVAVZHJAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile typically involves multi-step organic reactions One common method involves the condensation of o-tolyl benzonitrile with appropriate reagents to form the benzo[e][1,2,4]thiadiazine coreThe reaction conditions often require the use of catalysts such as palladium or nickel, and the reactions are carried out under inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The choice of solvents, temperature control, and purification techniques are critical factors in optimizing the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiadiazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the benzonitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Biological Activities
Research indicates that this compound may exhibit various biological activities:
Antimicrobial Activity
Studies have shown that compounds containing thiadiazine rings can demonstrate antimicrobial properties. The structural characteristics of 4-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile may enhance its efficacy against certain bacterial strains.
Anticancer Potential
The presence of the benzonitrile moiety is linked to anticancer activity in several chemical classes. Preliminary studies suggest that this compound could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Enzyme Inhibition
Thiadiazines have been studied for their ability to inhibit various enzymes such as cyclooxygenases and lipoxygenases, which are crucial in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.
Case Studies
Several studies have documented the biological evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized a series of thiadiazine derivatives and evaluated their antimicrobial and anticancer activities using standard assays. Results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as various cancer cell lines .
- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with similar structures could induce apoptosis in cancer cells via the mitochondrial pathway .
Mechanism of Action
The mechanism of action of 4-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Benzo[e][1,2,4]thiadiazine Derivatives
The following table highlights key structural and functional differences among related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile, and which reaction conditions maximize yield?
- Methodology :
- Multi-step synthesis : Begin with cyclization of thiourea derivatives and carbonyl compounds to form the thiadiazine core. Introduce the o-tolyl group via nucleophilic substitution or coupling reactions. Attach the benzonitrile moiety using alkylation or Mitsunobu reactions .
- Key conditions :
- Solvents : Use polar aprotic solvents (e.g., DMF, acetonitrile) for cyclization steps.
- Catalysts : Employ palladium catalysts for cross-coupling reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) .
- Table 1 : Example reaction steps and yields (hypothetical):
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Thiourea, K₂CO₃, DMF, 80°C | 65 |
| 2 | o-Tolyl bromide, Pd(PPh₃)₄, THF | 72 |
| 3 | 4-Cyanobenzyl bromide, NaH, DMF | 58 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent connectivity and purity (CDCl₃ or DMSO-d₆ as solvents) .
- IR : Identify functional groups (e.g., sulfone C=O stretch at ~1700 cm⁻¹, nitrile C≡N at ~2200 cm⁻¹) .
- Crystallography :
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement to resolve bond lengths/angles and confirm stereochemistry .
- Data collection : Mo/Kα radiation (λ = 0.71073 Å), 100 K cooling to reduce thermal motion .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays for this compound?
- Methodology :
- Assay validation : Repeat assays under standardized conditions (e.g., pH, temperature, cell lines).
- Orthogonal techniques : Cross-validate using fluorescence polarization (DNA binding) and enzyme inhibition assays .
- Structural analysis : Correlate activity with SC-XRD or DFT-calculated electrostatic potential surfaces to identify reactive pharmacophores .
- Statistical rigor : Apply ANOVA or multivariate analysis to account for variability in biological replicates .
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting reactivity and interactions of this compound?
- Methodology :
- Density Functional Theory (DFT) :
- Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attacks .
- Molecular docking :
- Use AutoDock Vina to model interactions with biological targets (e.g., DNA grooves, kinase active sites). Validate with MD simulations (AMBER force field) .
- QSAR : Develop models using descriptors like LogP, polar surface area, and molecular weight to predict bioavailability .
Q. How can reaction conditions be optimized to mitigate side products during scale-up synthesis?
- Methodology :
- DoE (Design of Experiments) : Use factorial design to test variables (temperature, solvent ratio, catalyst loading).
- In-line monitoring : Employ HPLC or ReactIR to track intermediate formation and adjust parameters in real time .
- Workflow :
- Step 1 : Pilot-scale reactions (1-10 g) in jacketed reactors with controlled heating/cooling.
- Step 2 : Optimize purification via fractional crystallization or preparative HPLC .
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic data versus DFT-predicted geometries?
- Methodology :
- Validation : Compare SC-XRD bond lengths/angles with DFT-optimized structures. Adjust basis sets (e.g., 6-311++G(d,p)) for better accuracy .
- Thermal ellipsoids : Analyze thermal motion in SC-XRD to distinguish static disorder from dynamic effects .
- Hybrid methods : Refine XRD data using DFT-derived restraints in SHELXL .
Structural and Functional Insights
Q. What functional groups in this compound are critical for its potential as a kinase inhibitor?
- Methodology :
- SAR studies : Synthesize analogs with modifications to the benzonitrile, sulfone, or o-tolyl groups. Test inhibition against kinase panels (e.g., EGFR, VEGFR) .
- Covalent docking : Identify residues (e.g., cysteine thiols) forming covalent bonds with the thiadiazine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
